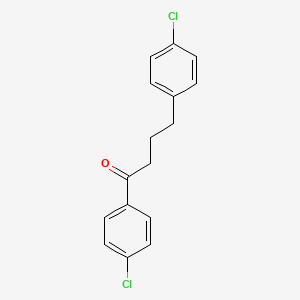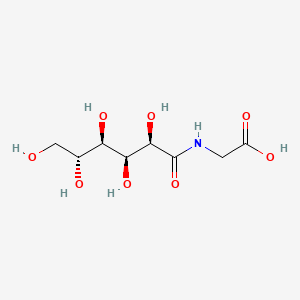
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is a peptide sequence that is part of the amyloid beta-protein (1-42) fragment. This peptide is known for its role in the formation of amyloid plaques, which are associated with Alzheimer’s disease. The sequence is composed of 42 amino acids and is known to form neurotoxic oligomers at physiological pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds. The reaction conditions often involve the use of protected amino acids to prevent side reactions .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence. The final product is often lyophilized to ensure stability and ease of storage .
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
The peptide has several scientific research applications:
Chemistry: Used in studies to understand peptide bond formation and stability.
Biology: Investigated for its role in protein aggregation and neurotoxicity.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
作用机制
The peptide exerts its effects by forming oligomers that are neurotoxic. These oligomers disrupt cell membranes, leading to cell death. The molecular targets include neuronal cell membranes and synaptic proteins. The pathways involved are related to oxidative stress and inflammation, which contribute to the progression of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Amyloid beta (1-40): Another fragment of the amyloid precursor protein, shorter by two amino acids.
Amyloid beta (1-43): A longer variant with an additional amino acid at the C-terminus.
Amyloid beta (1-46): An extended version with four additional amino acids.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is unique due to its specific sequence and its propensity to form neurotoxic oligomers more readily than its shorter or longer counterparts. This makes it particularly significant in the study of Alzheimer’s disease .
属性
分子式 |
C148H210F3N43O49S |
|---|---|
分子量 |
3464.6 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C146H209N43O47S.C2HF3O2/c1-70(2)45-91(140(231)189-119(73(7)8)144(235)184-95(48-78-27-18-13-19-28-78)135(226)178-93(46-76-23-14-11-15-24-76)132(223)166-75(10)122(213)171-89(37-41-112(201)202)130(221)182-101(56-116(209)210)141(232)187-117(71(3)4)143(234)161-63-110(198)168-103(65-191)142(233)181-99(54-106(150)194)124(215)159-60-107(195)158-61-108(196)169-104(66-237)120(151)211)176-126(217)85(29-20-21-43-147)172-128(219)87(35-39-105(149)193)174-136(227)96(50-80-57-154-67-162-80)180-138(229)98(52-82-59-156-69-164-82)185-145(236)118(72(5)6)188-131(222)90(38-42-113(203)204)175-133(224)92(49-79-31-33-83(192)34-32-79)167-109(197)62-160-125(216)102(64-190)186-139(230)100(55-115(207)208)183-137(228)97(51-81-58-155-68-163-81)179-127(218)86(30-22-44-157-146(152)153)173-134(225)94(47-77-25-16-12-17-26-77)177-129(220)88(36-40-111(199)200)170-121(212)74(9)165-123(214)84(148)53-114(205)206;3-2(4,5)1(6)7/h11-19,23-28,31-34,57-59,67-75,84-104,117-119,190-192,237H,20-22,29-30,35-56,60-66,147-148H2,1-10H3,(H2,149,193)(H2,150,194)(H2,151,211)(H,154,162)(H,155,163)(H,156,164)(H,158,195)(H,159,215)(H,160,216)(H,161,234)(H,165,214)(H,166,223)(H,167,197)(H,168,198)(H,169,196)(H,170,212)(H,171,213)(H,172,219)(H,173,225)(H,174,227)(H,175,224)(H,176,217)(H,177,220)(H,178,226)(H,179,218)(H,180,229)(H,181,233)(H,182,221)(H,183,228)(H,184,235)(H,185,236)(H,186,230)(H,187,232)(H,188,222)(H,189,231)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,152,153,157);(H,6,7)/t74-,75-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,117-,118-,119-;/m0./s1 |
InChI 键 |
OZIKEWIIJZKHEG-LUCAGQPDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)




![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)



![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)


![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
